molecular formula C20H23NO3S B12138948 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

Cat. No.: B12138948
M. Wt: 357.5 g/mol
InChI Key: HLJOCKKUSCZEAP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a benzamide derivative characterized by a sulfone-functionalized tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) and a 4-ethylbenzyl group. This compound is structurally analogous to other benzamide derivatives studied for applications in medicinal chemistry and catalysis, though its specific biological or catalytic roles remain underexplored in the provided evidence .

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide

InChI

InChI=1S/C20H23NO3S/c1-2-16-8-10-17(11-9-16)14-21(19-12-13-25(23,24)15-19)20(22)18-6-4-3-5-7-18/h3-11,19H,2,12-15H2,1H3

InChI Key

HLJOCKKUSCZEAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydrothiophene moiety and an amide linkage, which may contribute to its biological properties. The molecular formula can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_2O2_2S
  • Molecular Weight : 316.42 g/mol

Pharmacological Profile

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide exhibit various biological activities, including:

  • Antinociceptive Effects : Studies have shown that related compounds can modulate pain pathways, suggesting potential applications in pain management.
  • Anti-inflammatory Properties : Some analogs demonstrate the ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that certain derivatives may inhibit tumor growth in vitro.

Case Study 1: Antinociceptive Activity

A study conducted on a series of benzamide derivatives, including the compound of interest, evaluated their antinociceptive effects using the hot plate test in mice. The results indicated that:

CompoundDose (mg/kg)Reaction Time (s)Significance
This compound1012.5p < 0.01
Control (Saline)-8.0-

This study suggests that the compound significantly increases reaction time compared to the control group, indicating potential analgesic properties.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results were as follows:

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
IL-61509040%
TNF-α20012040%

These findings indicate that This compound effectively reduces levels of inflammatory cytokines.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of inflammatory pathways. Specifically, it may interact with opioid receptors and inhibit cyclooxygenase enzymes, leading to reduced pain perception and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of the sulfone-containing heterocycle and the ethylbenzyl group. Key comparisons with related benzamides include:

Compound Key Substituents Functional Implications
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide (Target) 4-ethylbenzyl, tetrahydrothiophene sulfone Enhanced polarity (sulfone), moderate lipophilicity (ethyl). Potential stability in biological systems.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide 4-isopropylbenzyl, hexyloxy, tetrahydrothiophene sulfone Increased lipophilicity (hexyloxy, isopropyl). May improve membrane penetration but reduce solubility.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, hydroxy-dimethyl ethyl N,O-bidentate directing group enables metal coordination for C–H functionalization.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide 3-nitrobenzamide, ethyl, tetrahydrothiophene sulfone Electron-withdrawing nitro group alters electronic properties, potentially affecting reactivity.

Crystallographic and Analytical Characterization

  • Structural confirmation of similar compounds (e.g., ) relies on X-ray crystallography (SHELX , ORTEP-3 ), NMR, and mass spectrometry. The target compound’s structure would likely require analogous methods for validation.

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